D-Allothreonine
D-Allothreonine
D-threonine is an optically active form of threonine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a threonine and a D-alpha-amino acid. It is a conjugate base of a D-threoninium. It is a conjugate acid of a D-threoninate. It is an enantiomer of a L-threonine. It is a tautomer of a D-threonine zwitterion.
D-Threonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-threonine is a natural product found in Saccharomyces cerevisiae with data available.
D-Threonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-threonine is a natural product found in Saccharomyces cerevisiae with data available.
Brand Name:
Vulcanchem
CAS No.:
24830-94-2
VCID:
VC20887600
InChI:
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
SMILES:
CC(C(C(=O)O)N)O
Molecular Formula:
C4H9NO3
Molecular Weight:
119.12 g/mol
D-Allothreonine
CAS No.: 24830-94-2
Cat. No.: VC20887600
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-threonine is an optically active form of threonine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a threonine and a D-alpha-amino acid. It is a conjugate base of a D-threoninium. It is a conjugate acid of a D-threoninate. It is an enantiomer of a L-threonine. It is a tautomer of a D-threonine zwitterion. D-Threonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-threonine is a natural product found in Saccharomyces cerevisiae with data available. |
|---|---|
| CAS No. | 24830-94-2 |
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | (2R,3S)-2-amino-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 |
| Standard InChI Key | AYFVYJQAPQTCCC-STHAYSLISA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(=O)O)N)O |
| SMILES | CC(C(C(=O)O)N)O |
| Canonical SMILES | CC(C(C(=O)O)N)O |
| Melting Point | 256 °C |
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